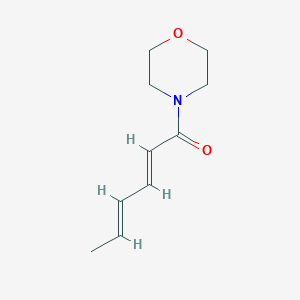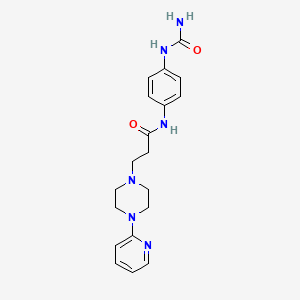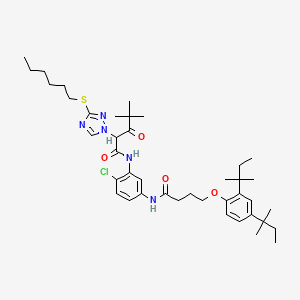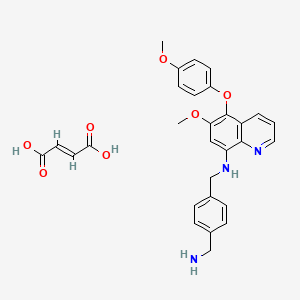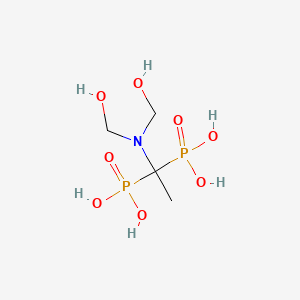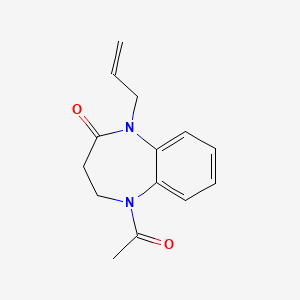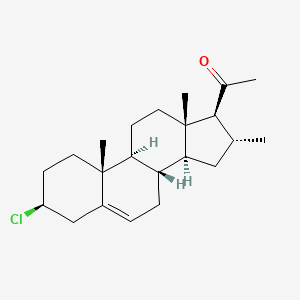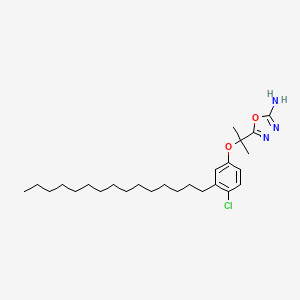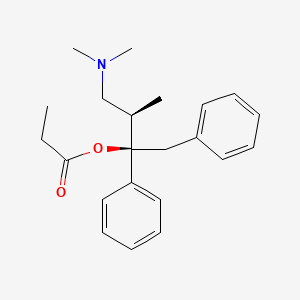
Propoxyphene, (R,R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propoxyphene, (R,R)-: is a synthetic opioid analgesic that was widely used for the treatment of mild to moderate pain. It is an enantiomer of propoxyphene, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. Propoxyphene was introduced into the medical field in the 1950s and was commonly prescribed in combination with other analgesics such as acetaminophen or aspirin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propoxyphene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzyl cyanide with dimethylamine to form a nitrile intermediate. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves esterification with propionic anhydride to produce propoxyphene .
Industrial Production Methods: Industrial production of propoxyphene follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify propoxyphene .
Análisis De Reacciones Químicas
Types of Reactions: Propoxyphene undergoes various chemical reactions, including:
Oxidation: Propoxyphene can be oxidized to form norpropoxyphene, a major metabolite.
Reduction: Reduction reactions can convert propoxyphene to its corresponding alcohol.
Substitution: Propoxyphene can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Norpropoxyphene
Reduction: Corresponding alcohol derivative
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propoxyphene is used as a reference compound in analytical chemistry for the development and validation of analytical methods, including chromatography and mass spectrometry .
Biology: In biological research, propoxyphene is studied for its effects on cellular processes and its interaction with opioid receptors .
Medicine: Propoxyphene has been extensively studied for its analgesic properties and its use in pain management. due to safety concerns, its use has been restricted in many countries .
Industry: In the pharmaceutical industry, propoxyphene serves as a model compound for the development of new analgesics with improved safety profiles .
Mecanismo De Acción
Propoxyphene acts as a weak agonist at opioid receptors, primarily the OP3 receptors, within the central nervous system. These receptors are coupled with G-protein receptors that modulate synaptic transmission. By binding to these receptors, propoxyphene decreases the perception of pain stimuli. Additionally, it exhibits antitussive (cough suppressant) and local anesthetic effects .
Comparación Con Compuestos Similares
Tramadol: Another synthetic opioid used for pain relief.
Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain.
Diphenoxylate: An opioid used primarily for its antidiarrheal properties.
Uniqueness: Propoxyphene is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. Unlike some other opioids, propoxyphene has a relatively low potential for abuse but has been associated with significant cardiotoxicity, leading to its withdrawal from many markets .
Propiedades
Número CAS |
745736-89-4 |
|---|---|
Fórmula molecular |
C22H29NO2 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1 |
Clave InChI |
XLMALTXPSGQGBX-XMSQKQJNSA-N |
SMILES isomérico |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
SMILES canónico |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


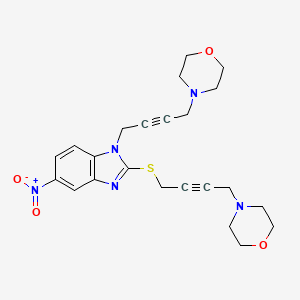

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
